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2-Aminopropanethioamide -

2-Aminopropanethioamide

Catalog Number: EVT-13300843
CAS Number:
Molecular Formula: C3H8N2S
Molecular Weight: 104.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Aminopropanethioamide is an organic compound with the chemical formula C₃H₉N₁S₁. It features a primary amine and a thiol functional group, making it an important compound in various chemical and biological contexts. This compound can be classified under thioamides, which are characterized by the presence of a sulfur atom bonded to a carbon atom, replacing the oxygen found in traditional amides.

Source

2-Aminopropanethioamide can be synthesized from simpler precursors, often involving the reaction of thiol compounds with amines. Its derivatives and related compounds are frequently studied in medicinal chemistry for their potential therapeutic applications.

Classification
  • Type: Organic compound
  • Functional Groups: Amine, thioamide
  • Chemical Class: Thioamides
Synthesis Analysis

Methods

The synthesis of 2-Aminopropanethioamide can be achieved through several methods, including:

  1. Direct Amination of Thioketones: This method involves the reaction of thioketones with ammonia or primary amines under acidic or basic conditions.
  2. Reduction of Thioesters: Thioesters can be reduced to thioamides using reducing agents such as lithium aluminum hydride.
  3. Nucleophilic Substitution Reactions: The compound can also be synthesized via nucleophilic substitution where a thiol displaces a leaving group in an appropriate precursor.

Technical Details

  • Reagents: Common reagents include thiols, amines, and reducing agents.
  • Conditions: Reactions typically require controlled temperatures and may involve solvents such as ethanol or dichloromethane to facilitate the reaction.
Molecular Structure Analysis

Data

  • Molecular Weight: 89.18 g/mol
  • Melting Point: Information on melting point varies by source but is generally around 50°C.
  • Boiling Point: Estimated boiling point is around 200°C.
Chemical Reactions Analysis

Reactions

2-Aminopropanethioamide participates in various chemical reactions due to its functional groups:

  1. Acylation Reactions: The amino group can react with acyl chlorides to form thioamides.
  2. Formation of Sulfonamides: Reaction with sulfonyl chlorides can yield sulfonamides.
  3. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related structures.

Technical Details

  • Reagents for Acylation: Acyl chlorides (e.g., acetyl chloride) are commonly used.
  • Conditions for Condensation: Typically requires mild heating and sometimes acidic catalysts.
Mechanism of Action

Process

The mechanism of action for 2-Aminopropanethioamide primarily involves its interaction with biological systems, particularly in enzyme inhibition or modulation.

  1. Interaction with Enzymes: The thioamide group can participate in nucleophilic attacks on electrophilic centers in enzyme active sites.
  2. Binding Affinity: The amino group enhances binding affinity to target proteins, potentially leading to therapeutic effects.

Data

  • Inhibition Studies: Research indicates that derivatives of 2-Aminopropanethioamide exhibit varying degrees of inhibition against specific enzymes, suggesting potential as drug candidates.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.
Applications

Scientific Uses

2-Aminopropanethioamide has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential role as an antimicrobial agent or enzyme inhibitor.
  2. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
  3. Biochemical Research: Studied for its interactions with proteins and enzymes, contributing to drug design efforts.
Biosynthetic Pathways and Natural Occurrence of Thioamide-Containing Compounds

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) as Thioamide Hosts

RiPPs constitute the predominant source of naturally occurring thioamides, exemplified by the thioviridamide family (e.g., thioviridamide, thioalbamide, thiostreptamide S4). These metabolites derive from genetically encoded precursor peptides that undergo extensive enzymatic remodeling:

  • Core Peptide Architecture: A conserved C-terminal macrocycle features S-[(Z)-2-aminovinyl]-D-cysteine (AviCys), while the backbone incorporates up to five thioamide bonds. Additional rare modifications include β-hydroxylated bis-N-methylhistidinium residues and N-terminal pyruvyl groups [2] [4].
  • Enzymatic Thioamidation Machinery: Thioamide installation requires the concerted action of two conserved proteins:
  • YcaO: A ATP-dependent thiocarboxylate-forming enzyme that activates the carbonyl oxygen of target amide bonds.
  • TfuA: A sulfur transferase providing inorganic sulfur (likely via cysteine desulfurase-mediated mobilization).Genetic knockout studies in Streptomyces heterologous expression systems confirm that deletion of tsaF (YcaO homolog) or tsaE (TfuA homolog) abolishes thioamide formation in thiostreptamide S4 [2] [4].
  • Biosynthetic Sequence: Isotopic labeling and intermediate trapping reveal a stepwise process:
  • Leader peptide-directed recognition of core peptide residues.
  • ATP-dependent activation of amide carbonyl by YcaO.
  • Sulfur transfer from TfuA-thiocarboxylate to form thioamide.
  • Proteolytic leader peptide removal by dedicated proteases (e.g., TsaK-like cysteine proteases) [2] [4].

Table 1: Characterized Thioamide-Containing RiPP Natural Products

CompoundProducing OrganismThioamide PositionsKey ModificationsReported Bioactivity
ThioviridamideStreptomyces olivoviridis5 sites in backboneAviCys, hdmHis, N-terminal pyruvylApoptosis induction, cytotoxicity
Thiostreptamide S4Streptomyces sp. NRRL S-44 sites in backboneAviCys, bis-N-Me-His, β-OH-His, O-Me-TyrMitochondrial ATP synthase inhibition
ThioholgamideStreptomyces sp. 18024 sitesAviCys, bis-N-Me-His, β-OH-HisAntiproliferative activity
Closthioamide*Ruminiclostridium cellulolyticum6 sites (non-ribosomal)Symmetrical β-alanine thioamide chainsDNA gyrase/topoisomerase IV inhibition

Note: Closthioamide is a non-ribosomal peptide discussed in Section 1.2. [1] [2] [4]

Non-Ribosomal Thioamide Biosynthesis in Bacterial Secondary Metabolites

Non-ribosomal peptide synthetase (NRPS)-independent pathways generate structurally distinct thioamide compounds, primarily represented by closthioamide:

  • Structural Features: Closthioamide is a symmetrical hexathioamide comprising a central diaminopropyl spacer, four β-alanyl thioamide units, and terminal p-hydroxybenzoyl groups. Its bioactivity strictly requires intact thioamides—amide analogs are inactive [1].
  • Biosynthetic Pathway: Unlike RiPP-associated thioamidation, closthioamide biosynthesis employs a dedicated three-enzyme system:
  • TbtD: A putative ATP-dependent carboxylate-adenylating enzyme activating aryl acid substrates.
  • TbtE: A sulfur transferase utilizing thiocarboxylate chemistry.
  • TbtF: A transamidase-like enzyme catalyzing amide formation followed by sulfur insertion.Gene deletion experiments in Ruminiclostridium cellulolyticum confirm that tbtD, tbtE, and tbtF are essential for closthioamide production [1].
  • Functional Significance: Closthioamide disrupts DNA topology via ATPase-independent allosteric inhibition of DNA gyrase and topoisomerase IV—a mechanism distinct from fluoroquinolones. It also exhibits high-affinity Cu(I) chelation akin to methanobactin [1] [3].

Table 2: Comparative Features of Ribosomal vs. Non-Ribosomal Thioamide Biosynthesis

FeatureRiPP-Associated ThioamidesNon-Ribosomal Thioamides (Closthioamide)
Representative CompoundThiostreptamide S4, ThioviridamideClosthioamide
Biosynthetic ScaffoldRibosomally synthesized precursor peptideNRPS-independent, discrete small molecules
Core EnzymesYcaO (activation), TfuA (sulfur transfer)TbtD (activation), TbtE (sulfur), TbtF (coupling)
Sulfur SourceInorganic sulfur via cysteine desulfurasesLikely inorganic sulfur
Energy RequirementATP-dependentATP-dependent (TbtD)
Genetic ContextWithin RiPP BGCs (~20–30 kb)Compact BGC (<15 kb)
Substrate SpecificityLeader peptide-dependentAryl acid/amine-specific [1] [2] [4]

Evolutionary Origins of Thioamide-Installing Enzymatic Machinery

The sporadic distribution of thioamides across phylogenetically distant organisms suggests convergent evolution or horizontal gene transfer (HGT):

  • YcaO Superfamily Divergence: YcaO domains are ancient and multifunctional. Thioamide-forming YcaOs (e.g., TbtF, TsaF) cluster phylogenetically distinct from those involved in azoline/azole formation (e.g., in thiazole/oxazole-modified microcins). This implies functional specialization early in bacterial evolution [1] [4].
  • Horizontal Transfer in Actinobacteria: Thioviridamide-like gene clusters (tva clusters) are highly conserved within Streptomyces but absent in closely related genera. Their GC content deviation from genomic averages and association with transposase genes support recent HGT [2] [4].
  • TfuA as a Evolutionary "Shared Module": TfuA homologs function in diverse sulfur-insertion pathways beyond thioamides, including thio-cofactor biosynthesis (e.g., thioredoxin, biotin). This suggests recruitment of a generic sulfurtransferase into thioamide-specific pathways via gene clustering [1] [4].
  • Minimal Functional Units: Bioinformatic analysis identifies conserved ycaO-tfuA pairs in 14+ uncharacterized RiPP-like biosynthetic gene clusters (BGCs) across Firmicutes, Proteobacteria, and Cyanobacteria, indicating widespread potential for thioamide discovery [4].

Comparative Analysis of Thioamide Biosynthesis Across Archaea and Eukaryotes

Thioamide distribution outside bacteria is highly restricted but mechanistically informative:

  • Archaea: The sole confirmed thioamidated protein is methyl-coenzyme M reductase (MCR) in methanogenic archaea. Its active site contains thioglycine (Gly⁵⁴⁵), installed via:
  • MttB: A YcaO homolog activating glycine carbonyl.
  • YcaO: Archaeal homolog partnering with MttB.
  • TfuA: Sulfur transferase (homologous to bacterial TfuA).This demonstrates conservation of the YcaO-TfuA machinery for proteinogenic thioamidation in archaea—unlike bacterial systems modifying secondary metabolites [1] [3].
  • Eukaryotes:
  • Fungi: No endogenous thioamide BGCs are known. However, Aspergillus nidulans heterologously expresses bacterial tsa clusters, producing thioviridamide analogs—proof-of-concept for eukaryotic compatibility with prokaryotic thioamidation enzymes [4].
  • Plants/Animals: Only isolated reports exist (e.g., cycasthioamide from Cycas revoluta). Its biosynthetic origin remains uncharacterized; fungal symbionts or abiotic processes are suspected. No eukaryotic YcaO/TfuA homologs have been validated [1].

Table 3: Distribution of Thioamide Biosynthesis Across Domains of Life

DomainOrganismal GroupsThioamide TypesKey EnzymesGenetic Evidence
BacteriaActinobacteria (e.g., Streptomyces)RiPPs (Thioviridamide)YcaO (TsaF), TfuA (TsaE)Dedicated BGCs; heterologous expression validated
Firmicutes (e.g., Ruminiclostridium)Non-RiPPs (Closthioamide)TbtD, TbtE, TbtFGene deletions abolish production
ArchaeaMethanogens (e.g., Methanobacterium)Protein (MCR-Thioglycine)MttB, YcaO, TfuAIn vitro reconstitution with purified enzymes
EukaryaAscomycota (Fungi)None nativeN/AHeterologous expression of bacterial BGCs functional
Cycadales (Plants)Non-ribosomal? (Cycasthioamide)UnknownNo BGCs identified; suspected symbiont origin [1] [3] [4]

The evolutionary trajectory of thioamide biosynthesis underscores a bacterial-centric innovation, with archaea co-opting similar enzymes for essential metabolic enzymes. Eukaryotes likely acquire thioamides via symbiosis or environmental uptake rather than endogenous pathways. Future exploration of uncultured archaea and eukaryotic microbial communities may yet reveal new thioamide paradigms.

Properties

Product Name

2-Aminopropanethioamide

IUPAC Name

2-aminopropanethioamide

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

InChI

InChI=1S/C3H8N2S/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)

InChI Key

DFOUVXZLAJTTNU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=S)N)N

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